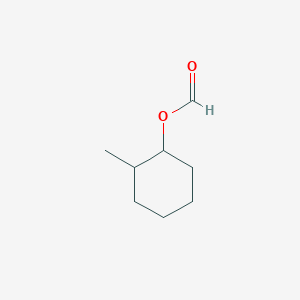

2-Methylcyclohexyl formate

Description

Structure

3D Structure

Properties

CAS No. |

5726-28-3 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(2-methylcyclohexyl) formate |

InChI |

InChI=1S/C8H14O2/c1-7-4-2-3-5-8(7)10-6-9/h6-8H,2-5H2,1H3 |

InChI Key |

PTQHZDILJKFROG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1OC=O |

Origin of Product |

United States |

Foundational & Exploratory

Conformational Analysis of 2-Methylcyclohexyl Formate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational isomers of 2-Methylcyclohexyl formate. The stereochemical principles governing the stability of substituted cyclohexanes are explored, with a focus on the energetic preferences of the methyl and formate substituents in both cis and trans configurations. Utilizing established principles of conformational analysis, including steric A-values, this paper elucidates the equilibrium between chair conformers for each stereoisomer. Detailed methodologies for experimental determination via Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside structured data tables and logical diagrams to offer a comprehensive resource for researchers in organic chemistry and medicinal drug development.

Introduction to Cyclohexane Conformation

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize torsional and angle strain. In this conformation, the twelve hydrogen atoms are situated in two distinct sets of positions: six axial positions, which are parallel to the principal C3 axis of the ring, and six equatorial positions, which are located around the "equator" of the ring.

When substituents are introduced onto the ring, they can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as a "ring flip," results in the exchange of all axial and equatorial positions. For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent. The conformer with the substituent in the more spacious equatorial position is generally more stable, as it avoids unfavorable steric interactions with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions).

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, or "A-value."[1] The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[1][2] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[2]

Conformational Analysis of trans-2-Methylcyclohexyl Formate

In the trans isomer of this compound, the methyl and formate groups are on opposite sides of the cyclohexane ring. This geometric arrangement allows for two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

-

Diequatorial (e,e) Conformer: The methyl group is on C2 in an equatorial position, and the formate group is on C1 in an equatorial position.

-

Diaxial (a,a) Conformer: Following a ring flip, the methyl group occupies an axial position on C2, and the formate group is in an axial position on C1.

The stability of each conformer is assessed by summing the energetic penalties (A-values) for any axial substituents.

-

Diequatorial (e,e) Conformer: No axial substituents. Steric strain from 1,3-diaxial interactions is 0 kcal/mol.

-

Diaxial (a,a) Conformer: Both methyl and formate groups are axial. The total steric strain is the sum of their A-values: 1.7 + 0.7 = 2.4 kcal/mol.

Therefore, the diequatorial conformer is significantly more stable than the diaxial conformer by approximately 2.4 kcal/mol. The equilibrium will overwhelmingly favor the diequatorial conformation. This is consistent with studies on the analogous compound, trans-2-methylcyclohexyl acetate, which is presumed to exist almost entirely in the diequatorial conformation.[3]

Conformational Analysis of cis-2-Methylcyclohexyl Formate

For the cis isomer, the methyl and formate groups are on the same side of the ring. A ring flip interconverts two chair conformations, each having one axial and one equatorial substituent.

-

Conformer 1 (a,e): The formate group is axial (C1), and the methyl group is equatorial (C2).

-

Conformer 2 (e,a): The formate group is equatorial (C1), and the methyl group is axial (C2).

The relative stability of these two conformers depends on which substituent experiences the greater steric penalty from being in the axial position. Since the methyl group (A-value ≈ 1.7 kcal/mol) is significantly bulkier than the formate group (A-value ≈ 0.7 kcal/mol), the conformer that places the larger methyl group in the equatorial position will be favored.

-

Conformer 1 (a,e): The formate group is axial. Steric strain ≈ 0.7 kcal/mol. This is the more stable conformer.

-

Conformer 2 (e,a): The methyl group is axial. Steric strain ≈ 1.7 kcal/mol. This is the less stable conformer.

The energy difference between these two conformers is approximately 1.7 - 0.7 = 1.0 kcal/mol. Therefore, while Conformer 1 is more stable, Conformer 2 will still be present in a significant population at equilibrium.

References

- 1. A value - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-Methylcyclohexyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 2-methylcyclohexyl formate. Due to the limited availability of published experimental spectral data for this specific compound, this guide combines established chemical principles with predicted spectroscopic values to facilitate its identification and characterization.

Chemical Identity and Properties

This compound is an ester with the chemical formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1] It is structurally characterized by a formate group attached to a 2-methylcyclohexyl ring.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5726-28-3 |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 142.099379685 Da |

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for synthesizing this compound is the Fischer esterification of 2-methylcyclohexanol with formic acid, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed during the reaction is removed.[4][5]

Experimental Protocol: Fischer Esterification

Materials:

-

2-methylcyclohexanol (1.0 eq)

-

Formic acid (1.2 eq)

-

Concentrated sulfuric acid (catalytic amount, ~0.1 eq)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl ether (or other suitable extraction solvent)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylcyclohexanol and formic acid.

-

Slowly add the concentrated sulfuric acid to the stirred mixture.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash with deionized water.

-

Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to obtain pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of similar organic molecules.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| H-formyl | ~8.0 | s | 1H |

| H-1 (CH-O) | ~4.8 | m | 1H |

| H-2 (CH-CH₃) | ~1.7 | m | 1H |

| Cyclohexyl CH₂ | 1.2 - 1.9 | m | 8H |

| CH₃ | ~0.9 | d | 3H |

Note: The chemical shift of the proton attached to the oxygen-bearing carbon (H-1) will be downfield due to the deshielding effect of the oxygen atom. The formate proton will be the most downfield signal.

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C=O (formyl) | ~160 |

| C-1 (CH-O) | ~75 |

| C-2 (CH-CH₃) | ~35 |

| Cyclohexyl CH₂ | 20 - 35 |

| CH₃ | ~15 |

Note: The carbonyl carbon of the formate group will be the most downfield signal. The carbon attached to the oxygen will also be significantly downfield.

Infrared (IR) Spectroscopy (Predicted)

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1720 | Strong |

| C-O (ester) | ~1180 | Strong |

| C-H (sp³) | 2850 - 2960 | Medium-Strong |

Note: The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ester group.

Mass Spectrometry (MS) (Predicted)

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 113 | [M - CHO]⁺ |

| 97 | [C₇H₁₃]⁺ (Loss of formic acid) |

| 82 | [C₆H₁₀]⁺ (Dehydration of cyclohexyl fragment) |

| 67 | [C₅H₇]⁺ |

Note: The molecular ion peak should be observable. Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage of the ester linkage.

Visualizing Key Processes

Fischer Esterification Mechanism

References

- 1. This compound | C8H14O2 | CID 228718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of 2-Methylcyclohexyl formate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methylcyclohexyl formate. Due to a notable lack of experimentally derived data in publicly available literature, this document combines computed data with established experimental protocols for analogous compounds to offer a predictive and practical resource for researchers. This compound is a formate ester of 2-methylcyclohexanol, and its properties are of interest in various fields, including organic synthesis, materials science, and potentially as a fragrance or flavoring agent. This guide aims to be a foundational resource for professionals working with or considering the use of this compound.

Physical and Chemical Properties

The quantitative data for this compound is limited primarily to computed values. The following table summarizes the available information. It is crucial to note that experimental validation of these properties is required for any critical applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| IUPAC Name | (2-methylcyclohexyl) formate | PubChem[1] |

| CAS Number | 5726-28-3 | PubChem[1] |

| Computed XLogP3 | 2.4 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Computed Rotatable Bond Count | 2 | PubChem[1] |

| Computed Exact Mass | 142.099379685 g/mol | PubChem[1] |

| Computed Monoisotopic Mass | 142.099379685 g/mol | PubChem[1] |

| Computed Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Computed Heavy Atom Count | 10 | PubChem[1] |

| Computed Complexity | 112 | PubChem[1] |

Chemical Reactivity and Stability

Based on the general reactivity of formate esters, this compound is expected to be:

-

Stable under standard conditions.

-

Susceptible to hydrolysis under both acidic and basic conditions to yield 2-methylcyclohexanol and formic acid.

-

Potentially flammable , and appropriate precautions should be taken when handling.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, the following sections provide methodologies based on standard organic chemistry techniques and protocols for similar compounds.

Synthesis of this compound

A plausible method for the synthesis of this compound is the Fischer esterification of 2-methylcyclohexanol with formic acid. To avoid potential acid-catalyzed rearrangement of the 2-methylcyclohexanol, a milder catalyst than sulfuric acid is recommended.

Method: Boron Oxide Catalyzed Esterification

This method is adapted from a procedure for the preparation of various formate esters.[6]

Materials:

-

2-Methylcyclohexanol

-

Anhydrous formic acid

-

Boron oxide (B₂O₃)

-

p-Toluenesulfonic acid (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Phosphorus pentoxide (P₄O₁₀)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylcyclohexanol (1.0 eq), anhydrous formic acid (1.16 eq), boron oxide (0.36 eq), and a catalytic amount of p-toluenesulfonic acid in dichloromethane.

-

Reflux the mixture with vigorous stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture in an ice bath and filter to remove solid residues.

-

Treat the filtrate with anhydrous potassium carbonate to neutralize any remaining acid and stir for 30 minutes.

-

Filter the mixture and stir the filtrate with phosphorus pentoxide for 1 hour to remove any residual 2-methylcyclohexanol.[6]

-

Filter the mixture and remove the dichloromethane under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound due to its expected volatility.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for the analysis of esters (e.g., a wax-type or a mid-polarity phase).

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions (suggested):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

Expected Mass Spectrum: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would likely include the loss of the formyloxy group (-OCHO) and fragmentation of the cyclohexyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. While experimental spectra for this compound are not available, predicted shifts can be estimated.

-

¹H NMR: Expect signals in the region of 8.0-8.2 ppm for the formate proton (H-C=O). The proton on the carbon bearing the ester group (CH-O) would likely appear as a multiplet in the region of 4.5-5.0 ppm. The methyl and cyclohexyl protons would appear in the upfield region (0.8-2.0 ppm).

-

¹³C NMR: The carbonyl carbon of the formate group is expected to have a chemical shift in the range of 160-165 ppm. The carbon attached to the oxygen (CH-O) would likely be in the 70-80 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the ester functional group.

-

Expected Absorptions: A strong C=O stretching vibration for the ester carbonyl group is expected around 1720-1730 cm⁻¹. A C-O stretching vibration would be observed in the 1150-1250 cm⁻¹ region.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

While this compound is a structurally simple molecule, there is a significant lack of published experimental data regarding its physical properties and reaction protocols. This guide provides a starting point for researchers by summarizing available computed data and presenting logical, adaptable experimental procedures for its synthesis and analysis based on established chemical principles and analogous reactions. Any work with this compound should be preceded by small-scale experimental determination of its key properties and hazards.

References

- 1. This compound | C8H14O2 | CID 228718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Cyclohexyl formate (FDB003416) - FooDB [foodb.ca]

- 3. cyclohexyl formate, 4351-54-6 [thegoodscentscompany.com]

- 4. CYCLOHEXYL FORMATE | 4351-54-6 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Stereochemistry of 2-Methylcyclohexyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2-methylcyclohexyl formate, a molecule with significant potential in various chemical and pharmaceutical applications. Due to the presence of two chiral centers, this compound exists as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). This guide details the synthesis, separation, and characterization of these stereoisomers, with a focus on experimental protocols and quantitative data analysis. It is intended to be a valuable resource for researchers in organic synthesis, stereochemistry, and drug development, providing the necessary information to work with and understand the distinct properties of each stereoisomer.

Introduction

This compound is a formate ester of 2-methylcyclohexanol. The presence of two stereogenic centers at positions 1 and 2 of the cyclohexane ring gives rise to two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)). The spatial arrangement of the methyl and formate groups significantly influences the molecule's physical, chemical, and biological properties. Therefore, the ability to synthesize, separate, and characterize each stereoisomer is crucial for its application in fields where stereospecific interactions are paramount, such as in the development of chiral drugs and flavor and fragrance chemistry.

Stereoisomers of this compound

The four stereoisomers of this compound are depicted below. The trans isomers have the methyl and formate groups on opposite sides of the cyclohexane ring, while the cis isomers have them on the same side. Each of these diastereomeric pairs exists as a set of non-superimposable mirror images (enantiomers).

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound relies on the stereochemistry of the starting material, 2-methylcyclohexanol. The formylation reaction itself does not typically alter the stereochemistry at the C1 and C2 positions.

General Experimental Protocol for Formylation

Materials:

-

cis- or trans-2-Methylcyclohexanol (as a racemic mixture or a pure enantiomer)

-

Formic acid (or a suitable acylating agent like formyl chloride or a mixed anhydride)

-

An acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) (optional, depending on the method)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen stereoisomer of 2-methylcyclohexanol in an excess of formic acid or in an anhydrous solvent with an equimolar amount of the acylating agent.

-

If using formic acid, a catalytic amount of a strong acid like sulfuric acid can be added to accelerate the reaction.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like diethyl ether.

-

The organic layer is washed sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification can be achieved by distillation or column chromatography.

The stereochemical integrity of the starting alcohol is expected to be maintained throughout this process.

Separation of Stereoisomers

Since the synthesis typically starts from a mixture of stereoisomers of 2-methylcyclohexanol (e.g., a mixture of cis and trans, or a racemic mixture of one diastereomer), the resulting product will also be a mixture. The separation of these stereoisomers is a critical step.

Separation of Diastereomers

The cis and trans diastereomers of this compound have different physical properties (e.g., boiling point, polarity) and can therefore be separated by conventional chromatographic techniques.

Experimental Protocol: Gas Chromatography (GC)

-

Column: A non-chiral capillary column, such as one with a polyethylene glycol (PEG) or a polysiloxane stationary phase, can be used.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 180-220 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Expected Outcome: The cis and trans isomers will have different retention times, allowing for their separation and quantification. A similar separation has been demonstrated for the isomers of (4-methylcyclohexyl)methanol.[4]

Separation of Enantiomers

Enantiomers have identical physical properties in an achiral environment, necessitating the use of chiral separation techniques.

Experimental Protocol: Chiral Gas Chromatography (GC)

-

Column: A chiral stationary phase (CSP) is required. Cyclodextrin-based columns (e.g., β-cyclodextrin) are commonly used for the separation of enantiomers of cyclic compounds.[5][6]

-

Injector and Detector: Similar to diastereomer separation.

-

Oven Program: Isothermal or a slow temperature ramp may be necessary to achieve baseline separation of the enantiomers.

-

Expected Outcome: The (1R,2R) and (1S,2S) enantiomers will have different retention times, as will the (1R,2S) and (1S,2R) enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: Chiral stationary phases such as those based on polysaccharide derivatives (e.g., Chiralpak® series) are highly effective for enantioselective separations.[7][8]

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact composition will need to be optimized for the specific column and isomers.

-

Detector: UV detector (if the molecule has a chromophore, which formate esters do to a limited extent) or a chiral detector such as a circular dichroism detector.

-

Expected Outcome: Baseline separation of the enantiomeric pairs.

Spectroscopic and Physical Data

While specific quantitative data for the individual stereoisomers of this compound is not extensively reported, the following tables summarize the expected data based on the properties of the precursor alcohols and general principles of stereochemistry.

Table 1: Expected NMR Spectral Characteristics

| Stereoisomer | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |

| cis-Isomers | The proton on the carbon bearing the formate group (H1) will likely appear as a multiplet at a downfield shift. The relative orientation of the methyl and formate groups will influence the coupling constants with neighboring protons. | The chemical shifts of the carbons bearing the methyl and formate groups (C1 and C2) will be distinct from the trans-isomers. |

| trans-Isomers | The coupling constants for H1 will differ from the cis-isomers due to the different dihedral angles with adjacent protons. | The carbon chemical shifts will be different from the cis-isomers, reflecting the change in the steric environment.[9] |

Table 2: Expected Chiroptical Properties

| Stereoisomer | Specific Rotation ([α]D) | Circular Dichroism (CD) |

| (1R,2R) | Expected to be equal in magnitude and opposite in sign to (1S,2S). | Expected to show a Cotton effect, with the sign being opposite to that of its enantiomer. |

| (1S,2S) | Expected to be equal in magnitude and opposite in sign to (1R,2R). | Expected to show a Cotton effect, with the sign being opposite to that of its enantiomer. |

| (1R,2S) | Expected to be equal in magnitude and opposite in sign to (1S,2R). | Expected to show a Cotton effect, with the sign being opposite to that of its enantiomer. |

| (1S,2R) | Expected to be equal in magnitude and opposite in sign to (1R,2S). | Expected to show a Cotton effect, with the sign being opposite to that of its enantiomer. |

Note: The actual values for specific rotation and the sign of the Cotton effect would need to be determined experimentally. The specific rotation can be calculated from the observed rotation using a polarimeter.[10][11][12][13][14]

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its properties and potential applications. This guide has outlined the fundamental principles of its stereoisomers, provided adaptable experimental protocols for their synthesis and separation, and presented a framework for their characterization. While specific quantitative data for this molecule remains to be fully elucidated in the scientific literature, the methodologies described herein provide a solid foundation for researchers to produce, isolate, and analyze each of the four distinct stereoisomers. Further research to determine the specific chiroptical properties and biological activities of the individual enantiomers and diastereomers is warranted and will undoubtedly open new avenues for the application of this versatile molecule.

References

- 1. Formate ester formation in amide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]

- 3. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]

- 4. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill [pubs.usgs.gov]

- 5. gcms.cz [gcms.cz]

- 6. mdpi.com [mdpi.com]

- 7. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Specific rotation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of 2-Methylcyclohexyl Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylcyclohexyl formate in various organic solvents. Due to the limited availability of specific quantitative data in published literature, this document focuses on the fundamental principles governing the solubility of esters, offers qualitative solubility predictions, and details a standardized experimental protocol for precise quantitative determination.

Introduction to this compound

This compound is a cyclic ester with the chemical formula C₈H₁₄O₂. Its structure, consisting of a methyl-substituted cyclohexane ring and a formate ester group, dictates its physicochemical properties, including its solubility in different media. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a solvent, in reaction chemistry, and for purification processes in industrial and research settings.

Principles of Ester Solubility in Organic Solvents

The solubility of an ester like this compound is governed by the principle of "like dissolves like." This means that its solubility will be highest in solvents with similar polarity and intermolecular forces.

-

Polarity: The ester group (-O-C=O) introduces polarity to the molecule due to the presence of electronegative oxygen atoms. However, the nonpolar cyclohexyl ring and the methyl group constitute a significant portion of the molecule, giving it a predominantly nonpolar character.

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces, arising from the nonpolar alkyl structure, and dipole-dipole interactions from the ester group. It can act as a hydrogen bond acceptor at the oxygen atoms of the ester group but cannot act as a hydrogen bond donor.

Based on these principles, the following qualitative solubility predictions can be made:

-

High Solubility: Expected in nonpolar and moderately polar aprotic solvents. The large nonpolar surface area of the methylcyclohexyl group will interact favorably with nonpolar solvents like alkanes and aromatic hydrocarbons. The ester's dipole will also allow for miscibility with moderately polar solvents.

-

Moderate to Good Solubility: Expected in polar aprotic solvents. While the overall polarity is not high, the dipole of the ester group will allow for some interaction with polar aprotic solvents.

-

Limited to Low Solubility: Expected in polar protic solvents. The inability to act as a hydrogen bond donor will limit its miscibility with solvents that have strong hydrogen-bonding networks, such as water and, to a lesser extent, lower alcohols.

Qualitative Solubility Data

While specific quantitative data for this compound is scarce, the following table provides an expected qualitative solubility profile based on the behavior of structurally similar compounds like cyclohexyl formate and methylcyclohexane. For comparison, cyclohexyl formate is reported to be soluble in alcohol and oils, while methylcyclohexane is soluble in many organic solvents such as acetone, benzene, ether, and ethanol.[1][2][3][4][5]

| Solvent Class | Representative Solvents | Expected Solubility of this compound |

| Nonpolar Aliphatic | Hexane, Heptane | High / Miscible |

| Nonpolar Aromatic | Toluene, Benzene | High / Miscible |

| Halogenated | Dichloromethane, Chloroform | High / Miscible |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High / Miscible |

| Esters | Ethyl acetate | High / Miscible |

| Alcohols | Methanol, Ethanol | Moderate to High |

| Isopropanol, Butanol | High / Miscible | |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a general procedure for determining the solubility of a liquid in a liquid solvent at a specified temperature.[6][7][8][9][10]

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and a flame ionization detector (FID), or other suitable analytical instrumentation (e.g., HPLC, NMR).

-

Vials with airtight seals

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the solvent.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of a distinct second phase (undissolved solute) should be visible.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the samples to ensure complete separation of the undissolved solute.

-

Sampling: Carefully extract an aliquot from the solvent phase (the supernatant) without disturbing the undissolved this compound.

-

Dilution: Dilute the collected aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted samples using a calibrated analytical method (e.g., GC-FID).

-

Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the analyzed samples.

-

Calculation: Calculate the solubility as the mass of solute per mass or volume of solvent (e.g., g/100 g solvent or g/100 mL solvent).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. Methylcyclohexane – Premium Solvent for Polymers & Coatings [penpet.com]

- 2. METHYL CYCLOHEXANE - Ataman Kimya [atamanchemicals.com]

- 3. Methylcyclohexane CAS#: 108-87-2 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. CYCLOHEXYL FORMATE | 4351-54-6 [chemicalbook.com]

- 6. library.search.tulane.edu [library.search.tulane.edu]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. education.com [education.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Thermal Stability of 2-Methylcyclohexyl Formate

This technical guide provides a comprehensive overview of the thermal stability of 2-methylcyclohexyl formate, with a focus on its decomposition pathways and the underlying reaction mechanisms. The information presented herein is primarily based on analogous studies of structurally similar compounds, particularly 2-methylcyclohexyl acetate, due to the limited availability of direct experimental data for this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the thermal behavior of this compound.

Introduction

This compound is an ester of formic acid and 2-methylcyclohexanol. Like other alkyl formates and esters containing β-hydrogens, it is susceptible to thermal decomposition through a unimolecular elimination reaction. Understanding the thermal stability of this compound is crucial for applications where it might be subjected to elevated temperatures, such as in chemical synthesis, purification processes, or as a component in various formulations. The pyrolysis of esters is a well-established method for the synthesis of alkenes, and the principles of these reactions can be applied to predict the thermal degradation products of this compound.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed via a concerted, unimolecular elimination (Ei) reaction. This type of reaction is characteristic of esters with β-hydrogens and involves a cyclic six-membered transition state. The decomposition is predicted to yield formic acid and a mixture of isomeric methylcyclohexenes.

The reaction is stereospecific, meaning the stereochemistry of the starting material (cis- or trans-2-methylcyclohexyl formate) will influence the ratio of the resulting alkene products. The elimination requires a syn-periplanar arrangement of the formate group and a β-hydrogen atom.

Based on the pyrolysis of the analogous cis- and trans-2-methylcyclohexyl acetates, the primary decomposition products of this compound are expected to be 1-methylcyclohexene and 3-methylcyclohexene.[1] The formation of 4-methylcyclohexene is not anticipated.[1]

Predicted Reaction Scheme:

-

cis-2-Methylcyclohexyl formate → 1-Methylcyclohexene + 3-Methylcyclohexene + Formic Acid

-

trans-2-Methylcyclohexyl formate → 1-Methylcyclohexene + 3-Methylcyclohexene + Formic Acid

The ratio of 1-methylcyclohexene to 3-methylcyclohexene will differ depending on the starting isomer. For the pyrolysis of 2-methylcyclohexyl acetates at 495°C, the trans-isomer yielded a mixture of 55% 1-methylcyclohexene and 45% 3-methylcyclohexene, while the cis-isomer produced 25% 1-methylcyclohexene and 75% 3-methylcyclohexene.[1] A similar trend in product distribution is expected for the formate ester.

Quantitative Data

| Parameter | Predicted Value/Range | Basis of Prediction |

| Decomposition Temperature | ~ 400 - 500 °C | Analogy with the pyrolysis temperature of 2-methylcyclohexyl acetates (495°C).[1] |

| Primary Decomposition Products | 1-Methylcyclohexene, 3-Methylcyclohexene, Formic Acid | Established mechanism of ester pyrolysis.[1] |

Experimental Protocols

The following is a generalized experimental protocol for the pyrolysis of this compound, adapted from the methodology used for the pyrolysis of 2-methylcyclohexyl acetates.[1]

Objective: To determine the thermal decomposition products of cis- and trans-2-methylcyclohexyl formate.

Apparatus:

-

Pyrolysis apparatus: A stainless steel tube packed with glass helices, heated by an electric furnace.

-

Inert gas supply (e.g., nitrogen) with a flow meter.

-

Syringe pump for controlled delivery of the liquid ester.

-

A series of cold traps (e.g., acetone/dry ice bath) to collect the pyrolysis products.

-

Gas chromatography-mass spectrometry (GC-MS) system for product analysis.

Procedure:

-

The pyrolysis tube is heated to the desired temperature (e.g., 495°C) under a constant flow of nitrogen.

-

The this compound isomer (cis or trans) is introduced into the hot tube at a controlled rate using a syringe pump.

-

The vaporized ester undergoes pyrolysis as it passes through the heated tube.

-

The gaseous products exit the tube and are passed through a series of cold traps to condense the liquid products (alkenes and formic acid).

-

The collected liquid products are carefully neutralized (e.g., with a sodium bicarbonate solution) to separate the acidic component (formic acid) from the olefinic fraction.

-

The olefinic fraction is then dried and analyzed by GC-MS to identify and quantify the isomeric methylcyclohexenes.

Visualization of the Decomposition Pathway

The thermal decomposition of this compound proceeds through a cyclic transition state. The following diagrams, generated using the DOT language, illustrate the proposed mechanism for the cis and trans isomers.

Caption: Proposed decomposition pathway for cis-2-methylcyclohexyl formate.

Caption: Proposed decomposition pathway for trans-2-methylcyclohexyl formate.

The following diagram illustrates the experimental workflow for the pyrolysis of this compound.

Caption: Experimental workflow for the pyrolysis of this compound.

Conclusion

While direct experimental data for the thermal stability of this compound is scarce, a robust understanding of its thermal decomposition can be inferred from the well-documented behavior of analogous compounds, particularly 2-methylcyclohexyl acetate. The compound is expected to undergo thermal elimination at elevated temperatures (likely in the 400-500°C range) to yield formic acid and a mixture of 1-methylcyclohexene and 3-methylcyclohexene. The stereochemistry of the starting ester will play a critical role in determining the ratio of the isomeric alkene products. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this and related compounds. Further experimental studies are warranted to precisely quantify the kinetic parameters of this decomposition reaction.

References

Methodological & Application

Application Notes and Protocols: 2-Methylcyclohexyl Formate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of 2-methylcyclohexyl formate as a chiral auxiliary in asymmetric synthesis. While direct literature on the application of this compound is limited, the principles outlined herein are based on the well-established use of related cyclohexanol derivatives, such as trans-2-phenyl-1-cyclohexanol, as effective chiral auxiliaries. These protocols offer a foundational methodology for researchers exploring new chiral auxiliaries for stereoselective transformations.

Introduction to this compound as a Potential Chiral Auxiliary

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] An ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, capable of inducing high stereoselectivity in a subsequent reaction, and removable under mild conditions without racemization of the product.

2-Methylcyclohexanol, the precursor to this compound, is a chiral molecule available in both (1R,2R) and (1S,2S) as well as (1R,2S) and (1S,2R) forms. Its derivatives, particularly esters and amides, have the potential to serve as effective chiral auxiliaries. The formate ester, this compound, offers a simple and readily cleavable derivative for investigation in various asymmetric reactions. The steric bulk of the 2-methylcyclohexyl group can effectively shield one face of a prochiral substrate, directing the approach of a reagent to the opposite face and thereby inducing diastereoselectivity.

Proposed Applications in Asymmetric Synthesis

Based on the known applications of similar chiral auxiliaries, this compound is proposed for use in the following stereoselective reactions:

-

Asymmetric Aldol Reactions: The formate ester of an enolate precursor could be used to control the stereochemistry of the aldol adduct.

-

Asymmetric Alkylation: Attachment of the this compound auxiliary to a prochiral enolate can direct the stereoselective addition of an alkyl group.

-

Asymmetric Diels-Alder Reactions: Dienophiles bearing the this compound auxiliary may exhibit high diastereoselectivity in cycloaddition reactions.

-

Asymmetric Ene Reactions: Similar to trans-2-phenyl-1-cyclohexanol glyoxylate esters, a glyoxylate derivative of 2-methylcyclohexanol could be employed in stereoselective ene reactions.[1][2]

Experimental Protocols (Proposed)

The following are proposed, generalized protocols for the use of this compound as a chiral auxiliary. Researchers should optimize these conditions for their specific substrates and reactions.

Protocol 3.1: Synthesis of (1R,2S)-2-Methylcyclohexyl Formate

This protocol describes the synthesis of the chiral auxiliary from its corresponding alcohol.

Materials:

-

(1R,2S)-2-Methylcyclohexanol

-

Formic acid

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Dean-Stark apparatus

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (1R,2S)-2-methylcyclohexanol (1.0 eq), formic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by distillation or column chromatography.

Protocol 3.2: General Procedure for Asymmetric Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of a carboxylic acid derivative using this compound as a chiral auxiliary.

Materials:

-

Carboxylic acid of choice

-

(1R,2S)-2-Methylcyclohexyl formate

-

Thionyl chloride or oxalyl chloride

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Ester Formation: Convert the desired carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with (1R,2S)-2-methylcyclohexanol in the presence of a non-nucleophilic base (e.g., pyridine) to form the chiral ester.

-

Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ester in anhydrous THF. Cool the solution to -78 °C.

-

Add freshly prepared LDA (1.1 eq) dropwise to the solution and stir for 1 hour to form the lithium enolate.

-

Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C and allow the reaction to stir for several hours.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Analysis and Purification: Determine the diastereomeric ratio of the crude product by NMR spectroscopy or chiral HPLC. Purify the product by column chromatography.

-

Auxiliary Cleavage: The alkylated ester can be hydrolyzed (e.g., using LiOH in THF/water) to the corresponding carboxylic acid, and the chiral auxiliary, 2-methylcyclohexanol, can be recovered and recycled.

Data Presentation (Hypothetical)

The following table presents hypothetical data for the asymmetric alkylation of propanoic acid with various electrophiles, using (1R,2S)-2-methylcyclohexyl formate as the chiral auxiliary. This data is for illustrative purposes to guide researchers in their data presentation.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | (R)-2-Methylpropanoic acid derivative | 85 | 90:10 |

| 2 | CH₃CH₂Br | (R)-2-Methylbutanoic acid derivative | 82 | 92:8 |

| 3 | PhCH₂Br | (R)-2-Methyl-3-phenylpropanoic acid derivative | 90 | 95:5 |

Visualizations

Diagrams

The following diagrams illustrate the key workflows and concepts described in these application notes.

Caption: Synthesis of this compound.

References

Application Notes: 2-Methylcyclohexyl Formate in Asymmetric Synthesis

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While a variety of chiral auxiliaries are well-established, this document explores the theoretical application of 2-methylcyclohexyl formate as a chiral auxiliary.

Based on an extensive review of scientific literature, there are no specific examples or quantitative data available for the use of this compound as a chiral auxiliary in asymmetric synthesis. Its parent alcohol, 2-methylcyclohexanol, is also not commonly cited for this purpose. However, by drawing parallels with structurally similar and widely used chiral auxiliaries, such as menthol and its derivatives, we can propose a hypothetical framework for its application. This document, therefore, serves as a conceptual guide for researchers interested in exploring novel chiral auxiliaries.

Theoretical Application: Asymmetric Diels-Alder Reaction

A plausible application for a chiral alcohol derivative like this compound is in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. In this hypothetical scenario, the 2-methylcyclohexyl group would be employed to control the facial selectivity of the dienophile.

The general workflow for such an application is outlined below:

Caption: General workflow for the hypothetical use of 2-methylcyclohexanol as a chiral auxiliary in an asymmetric Diels-Alder reaction.

Hypothetical Experimental Protocols

The following are hypothetical protocols based on general procedures for asymmetric Diels-Alder reactions using other chiral auxiliaries. These are for illustrative purposes only and have not been experimentally validated.

Synthesis of Chiral (1R,2R)-2-Methylcyclohexyl Acrylate (Dienophile)

This protocol describes the esterification of a prochiral acid chloride with optically pure 2-methylcyclohexanol.

-

Materials:

-

(1R,2R)-2-Methylcyclohexanol (1.0 eq)

-

Acryloyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

-

Procedure:

-

Dissolve (1R,2R)-2-methylcyclohexanol and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acryloyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral dienophile.

-

Asymmetric Diels-Alder Reaction

This protocol outlines the Lewis acid-catalyzed cycloaddition of the chiral dienophile with a diene.

-

Materials:

-

Chiral (1R,2R)-2-methylcyclohexyl acrylate (1.0 eq)

-

Cyclopentadiene (freshly cracked, 2.0 eq)

-

Titanium tetrachloride (TiCl₄) (1.0 M solution in DCM, 1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dry ice/acetone bath

-

-

Procedure:

-

Dissolve the chiral (1R,2R)-2-methylcyclohexyl acrylate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the TiCl₄ solution dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add cyclopentadiene dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 3-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature, and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, a mixture of diastereomers, can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

-

Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the ester to release the enantiomerically enriched product and recover the chiral auxiliary.

-

Materials:

-

Diastereomeric mixture of cycloadducts (1.0 eq)

-

Lithium hydroxide (LiOH) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

-

Procedure:

-

Dissolve the diastereomeric mixture of cycloadducts in a mixture of THF and water.

-

Add LiOH and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with 1 M HCl.

-

Extract the mixture with diethyl ether.

-

The aqueous layer will contain the chiral carboxylic acid product.

-

The organic layer will contain the recovered 2-methylcyclohexanol.

-

Separate the layers and purify the product and the recovered auxiliary by appropriate methods (e.g., extraction, crystallization, or chromatography).

-

Data Presentation (Hypothetical)

As no experimental data exists, the following table is a template illustrating how quantitative data for a hypothetical Diels-Alder reaction using different chiral auxiliaries could be presented.

| Entry | Chiral Auxiliary | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | (1R,2R)-2-Methylcyclohexyl | Cyclopentadiene | TiCl₄ | - | - |

| 2 | (-)-Menthol | Cyclopentadiene | TiCl₄ | 85 | 90:10 |

| 3 | (+)-8-Phenylmenthol | Cyclopentadiene | TiCl₄ | 92 | >95:5 |

Conclusion

While this compound is not a recognized chiral auxiliary in the current body of scientific literature, this document provides a conceptual framework for its potential application in asymmetric synthesis, drawing parallels with established chiral auxiliaries. The provided hypothetical protocols and workflow are intended to serve as a starting point for researchers who may be interested in exploring the utility of this and other novel chiral auxiliaries. Experimental validation would be necessary to determine the actual effectiveness, yields, and diastereoselectivities achievable with this system.

2-Methylcyclohexyl Formate: An Unexplored Frontier as a Solvent in Organic Synthesis

Introduction

2-Methylcyclohexyl formate is a chemical compound with potential as a solvent in various chemical processes. However, a comprehensive review of current scientific literature reveals a significant gap in research regarding its specific applications as a solvent in organic reactions. While information on its synthesis and the properties of related compounds exists, detailed studies on its performance in common synthetic methodologies such as Grignard reactions or palladium-catalyzed cross-coupling reactions are not publicly available. This document aims to provide an overview of the available information and to present general protocols for key organic reactions where a novel solvent like this compound could potentially be evaluated.

Physicochemical Properties

Synthesis of a Related Solvent: 2-Methylcyclohexyl Acetate

While information on this compound as a solvent is scarce, a related compound, 2-methylcyclohexyl acetate, has been synthesized and utilized as a solvent, notably in the anthraquinone process for hydrogen peroxide production.[1][2] The synthesis of 2-methylcyclohexyl acetate typically involves a two-step process: the hydrogenation of o-cresol to 2-methylcyclohexanol, followed by the esterification of the resulting alcohol with acetic acid.[1][2]

Experimental Protocol: Synthesis of 2-Methylcyclohexyl Acetate

Step 1: Hydrogenation of o-Cresol

A detailed experimental protocol for the hydrogenation of o-cresol to 2-methylcyclohexanol is outlined in the patent literature.[2] The general steps involve dissolving o-cresol in a suitable solvent like methylcyclohexane, adding a hydrogenation catalyst (e.g., a supported nickel or palladium catalyst), and subjecting the mixture to high-purity hydrogen gas in a high-pressure reactor. The reaction is typically carried out at elevated temperatures and pressures until the consumption of hydrogen ceases. After cooling and venting the reactor, the catalyst is filtered off to yield a solution of 2-methylcyclohexanol.

Step 2: Esterification of 2-Methylcyclohexanol

The resulting 2-methylcyclohexanol solution can then be directly used for the esterification reaction.[2] An esterification catalyst, such as a strong acid or an acidic ion-exchange resin, is added to the solution. Acetic acid is then added, often dropwise, to the stirred mixture. The reaction is typically heated to facilitate the esterification process. The water formed during the reaction is removed to drive the equilibrium towards the product. Upon completion, the reaction mixture is worked up by washing with a basic solution to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is then dried and the solvent is removed under reduced pressure to yield 2-methylcyclohexyl acetate.

Potential Applications in Organic Synthesis: General Protocols

The following sections provide generalized experimental protocols for Grignard reactions and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It is crucial to note that the suitability and performance of this compound as a solvent in these reactions have not been documented. These protocols are intended to serve as a starting point for researchers interested in exploring its potential.

Grignard Reaction: A General Protocol

Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds.[3][4][5] The reaction is highly sensitive to protic solvents, and therefore, the use of an inert, anhydrous solvent is critical.[6]

Experimental Workflow: Grignard Reaction

Caption: General workflow for a Grignard reaction.

Protocol:

-

Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent, this compound, would need to be thoroughly dried prior to use.

-

Formation of Grignard Reagent: In a flask equipped with a reflux condenser and an addition funnel, place magnesium turnings. Add a small portion of the dry solvent.

-

Add a solution of the alkyl or aryl halide in the dry solvent dropwise from the addition funnel. The reaction is often initiated by gentle heating or the addition of an iodine crystal.

-

Once the reaction has started (indicated by a color change and/or bubbling), the remaining halide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is typically stirred at room temperature or heated to ensure complete formation of the Grignard reagent.

-

Reaction with Electrophile: The solution of the Grignard reagent is then cooled in an ice bath. A solution of the electrophile (e.g., an aldehyde, ketone, or ester) in the dry solvent is added dropwise.

-

After the addition is complete, the reaction mixture is stirred for a specified time at room temperature or with gentle heating.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by chromatography or distillation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A General Protocol

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8][9]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

Preparation: To a reaction flask, add the aryl halide, the boronic acid or ester, and a base (e.g., potassium carbonate, potassium phosphate).

-

Add the solvent, this compound. The mixture is then thoroughly degassed by bubbling an inert gas (argon or nitrogen) through it or by the freeze-pump-thaw method.

-

To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, if necessary, a ligand (e.g., a phosphine ligand).

-

The reaction mixture is then heated to the desired temperature under an inert atmosphere.

-

The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Workup: Water is added to the reaction mixture, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

Data Summary

As no experimental data for the use of this compound as a solvent in the aforementioned reactions are available, a data table for comparison cannot be generated. Researchers are encouraged to conduct their own studies to determine the efficacy of this solvent and to generate comparative data against established solvent systems.

Conclusion and Future Outlook

The application of this compound as a solvent in organic synthesis remains an unexplored area of research. The lack of available data presents an opportunity for new investigations into its potential as a novel reaction medium. Its structural similarity to other successful solvents suggests it may possess favorable properties. Future research should focus on the experimental determination of its physicochemical properties and a systematic evaluation of its performance in a wide range of organic transformations. Such studies would be invaluable in establishing this compound as a viable and potentially advantageous solvent for the chemical and pharmaceutical industries.

References

- 1. globethesis.com [globethesis.com]

- 2. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organometallic cross-coupling reactions [cem.com]

Application Note: Gas Chromatography Method for the Analysis of 2-Methylcyclohexyl Formate

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylcyclohexyl formate is an organic compound with applications in various chemical syntheses and as a potential fragrance component. Accurate and reliable quantitative analysis of this compound is crucial for quality control, stability studies, and impurity profiling in research and industrial settings. This application note details a robust gas chromatography (GC) method for the determination of this compound. The described protocol provides a framework for the separation and quantification of the cis and trans isomers of this compound.

Principle

Gas chromatography is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. In this method, a liquid sample containing this compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized sample through a heated capillary column. The separation of this compound from other components in the sample matrix is achieved based on its differential partitioning between the stationary phase (a high-boiling liquid coated on the inside of the column) and the mobile phase (the carrier gas). As the separated components exit the column, they are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of the analyte. The retention time, the time it takes for the analyte to travel through the column, is used for qualitative identification, while the peak area is used for quantitative analysis.

Experimental Protocols

1. Reagents and Materials

-

Solvents: HPLC-grade or GC-grade methanol, dichloromethane, and hexane.

-

Standards: Certified reference standard of this compound (cis and trans isomers, if available separately).

-

Gases: High-purity helium (99.999%) or nitrogen (99.999%) for the carrier gas, and hydrogen and compressed air for the Flame Ionization Detector (FID).

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

2. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

-

Sample Preparation: Dilute the sample containing this compound with methanol to a concentration that falls within the linear range of the calibration curve. If the sample is in a complex matrix, a liquid-liquid extraction with a non-polar solvent like hexane may be necessary.

3. Gas Chromatography (GC) Conditions

-

Instrument: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 180°C at a rate of 10°C/min.

-

Hold: Hold at 180°C for 5 minutes.

-

-

Injector:

-

Mode: Split (split ratio 50:1).

-

Temperature: 250°C.

-

Injection Volume: 1 µL.

-

-

Detector (FID):

-

Temperature: 280°C.

-

Hydrogen Flow: 30 mL/min.

-

Air Flow: 300 mL/min.

-

Makeup Gas (Helium or Nitrogen): 25 mL/min.

-

4. Data Analysis

-

Qualitative Analysis: Identify the peaks corresponding to the cis and trans isomers of this compound by comparing their retention times with those of the reference standards.

-

Quantitative Analysis: Construct a calibration curve by plotting the peak area of the this compound isomers versus their concentration for the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Hypothetical Quantitative Data for GC-FID Analysis of this compound Isomers

| Parameter | cis-2-Methylcyclohexyl formate | trans-2-Methylcyclohexyl formate |

| Retention Time (min) | 10.2 | 10.5 |

| Linearity (R²) | > 0.999 | > 0.999 |

| Linear Range (µg/mL) | 1 - 100 | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.3 |

| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 1.0 |

| Precision (%RSD, n=6) | < 2.0 | < 2.0 |

| Recovery (%) | 98 - 102 | 98 - 102 |

Mandatory Visualization

Caption: Workflow for the GC analysis of this compound.

Application Notes and Protocols for the Synthesis of 2-Methylcyclohexyl Formate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclohexyl formate is an ester derivative of 2-methylcyclohexanol and formic acid. While specific applications in drug development are not widely documented, formate esters, in general, are of interest due to their presence in natural products and their potential as biodegradable solvents and intermediates in organic synthesis. The synthesis of such derivatives is a fundamental process in medicinal chemistry and process development, allowing for the exploration of structure-activity relationships and the generation of novel chemical entities.

The primary route for the synthesis of this compound is the Fischer-Speier esterification of 2-methylcyclohexanol with formic acid.[1][2] This method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. The reaction is an equilibrium process, and therefore, specific techniques are often employed to drive the reaction towards the formation of the ester product.[3]

Synthesis of 2-Methylcyclohexanol (Precursor)

The starting material, 2-methylcyclohexanol, can be synthesized via the hydrogenation of o-cresol. This process typically involves a catalyst such as Raney Nickel.[4]

Key Synthetic Methods for this compound

The synthesis of this compound from 2-methylcyclohexanol and formic acid can be achieved through several methods, with Fischer-Speier esterification being the most common.

Fischer-Speier Esterification

This acid-catalyzed esterification is a reversible reaction.[1][2] To favor the formation of the this compound, the equilibrium can be shifted by using an excess of one of the reactants (typically the less expensive one, in this case, formic acid) or by removing the water formed during the reaction.[3]

Reaction:

Various acid catalysts can be employed to facilitate this reaction. The choice of catalyst can influence the reaction rate and yield, particularly with secondary alcohols like 2-methylcyclohexanol, which can be prone to side reactions such as dehydration.[5]

| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Notes |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Reflux temperature, 1-10 hours.[1] | A common and inexpensive catalyst. Can sometimes lead to dehydration of secondary alcohols. |

| Organic Acid | p-Toluenesulfonic Acid (p-TsOH) | Reflux in a non-polar solvent (e.g., toluene) with a Dean-Stark apparatus to remove water.[1][3] | A milder alternative to sulfuric acid, often resulting in cleaner reactions. |

| Lewis Acid | Boron Oxide (B₂O₃) | Direct esterification.[6] | Acts as an efficient reagent, producing a product free of unreacted alcohol.[6] |

| Solid Acid | Cation Exchange Resin | Liquid phase reaction between 0°C and 200°C.[5] | Offers advantages in terms of catalyst separation and potentially higher yields by preventing alcohol dehydration.[5] |

| Zirconium-based | ZrOCl₂·8H₂O | Esterification of long-chain carboxylic acids with secondary alcohols.[7] | Reported to be an efficient catalyst for esterification involving secondary alcohols.[7] |

Alternative Synthetic Routes

-

Formic Acid/Acetic Anhydride Mixture: This method can be used for the esterification of alcohols and is particularly effective for tertiary alcohols, but it is also applicable to secondary alcohols.[8]

-

Direct Oxidation: A less common method involves the direct oxidation of a secondary alcohol to the corresponding ester using performic acid.[9]

Experimental Protocol: Fischer Esterification of 2-Methylcyclohexanol

This protocol is a general procedure for the synthesis of this compound via Fischer esterification using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.

Materials:

-

2-Methylcyclohexanol

-

Formic Acid (98-100%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-methylcyclohexanol (1 equivalent), formic acid (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents). Add a sufficient amount of toluene to allow for efficient reflux and azeotropic removal of water.

-

Reaction: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC or GC analysis.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution to neutralize the excess formic acid and the catalyst. (Caution: CO₂ evolution).

-

Water.

-

Brine to aid in the separation of the layers.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.